

Cumyl-PINACA chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cumyl-PINACA

Cat. No.: B593681

[Get Quote](#)

An In-depth Technical Guide on Cumyl-PINACA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Cumyl-PINACA** (SGT-24), a potent synthetic cannabinoid. The information is intended for an audience with a strong scientific background and aims to consolidate key data for research and drug development purposes.

Chemical and Physical Properties

Cumyl-PINACA, with the IUPAC name 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid featuring an indazole-3-carboxamide core.[1] In its pure form, it is characterized as a sticky oil.[2] While specific physical properties such as melting and boiling points are not readily available in the literature, its fundamental chemical attributes have been well-documented.

Property	Value	Reference
IUPAC Name	1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide	[1]
Synonyms	SGT-24	[2]
Molecular Formula	C22H27N3O	[3]
Molecular Weight	349.5 g/mol	[3]
Physical State	Sticky Oil	[2]
Solubility	Soluble in methanol, ethanol, acetonitrile, ethyl acetate, acetone, or isooctane. Low water solubility.	[4]

Pharmacological Properties

Cumyl-PINACA is a potent agonist of both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting high affinity for these receptors. Its activity at the CB1 receptor is responsible for its psychoactive effects.

Parameter	Value	Receptor	Reference
EC50	0.15 nM	Human CB1	[2][3]
EC50	0.41 nM	Human CB2	[2][3]
EC50	0.06 nM	CB1 (cAMP assay)	[5]

Experimental Protocols

Synthesis of Indazole-3-Carboxamide Derivatives (General Procedure)

The synthesis of indazole-3-carboxamide derivatives, such as **Cumyl-PINACA**, typically involves the coupling of an appropriate amine with a 1H-indazole-3-carboxylic acid. The

following is a general procedure adapted from the literature for the synthesis of similar compounds:

- **Activation of Carboxylic Acid:** To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent such as HOBt and EDC.HCl are added, along with a base like TEA. The mixture is stirred at room temperature.[6]
- **Amine Coupling:** The desired amine (in the case of **Cumyl-PINACA**, 2-phenylpropan-2-amine) is then added to the reaction mixture. The reaction is stirred for several hours at room temperature.[6]
- **Work-up and Purification:** The reaction is quenched with water and the product is extracted with an organic solvent (e.g., 10% Methanol in Chloroform). The organic layer is washed with a sodium bicarbonate solution and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to yield the final indazole-3-carboxamide derivative.[6]

In Vitro Metabolism Study using Human Liver Microsomes

The metabolic fate of **Cumyl-PINACA** can be investigated using pooled human liver microsomes (pHLM) to identify its phase I metabolites.

- **Incubation:** A solution of **Cumyl-PINACA** in a suitable solvent (e.g., acetonitrile) is added to a reaction mixture containing pHLM, a NADPH regenerating solution, and a phosphate buffer. The mixture is incubated at 37°C.[1][7]
- **Sample Clean-up:** The reaction is stopped, and the metabolites are extracted from the incubation mixture.
- **Analysis:** The extracted samples are analyzed using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify the metabolites.[7] Studies have shown that the primary metabolic pathways for **Cumyl-PINACA** involve hydroxylation of the N-pentyl side chain and the cumyl moiety.[1][7]

Analytical Identification and Quantification

The identification and quantification of **Cumyl-PINACA** in various matrices can be achieved using chromatographic techniques coupled with mass spectrometry.

- **Sample Preparation:** For herbal materials, the sample can be extracted with methanol and vortexed. The extract is then diluted with a suitable solvent mixture (e.g., 50% methanol and 1% formic acid) before injection.[8]
- **Chromatography:** Liquid chromatography is performed using a C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water with additives like formic acid and ammonium formate.[8]
- **Mass Spectrometry:** Detection and quantification are achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both quantification and confirmation.[8][9]

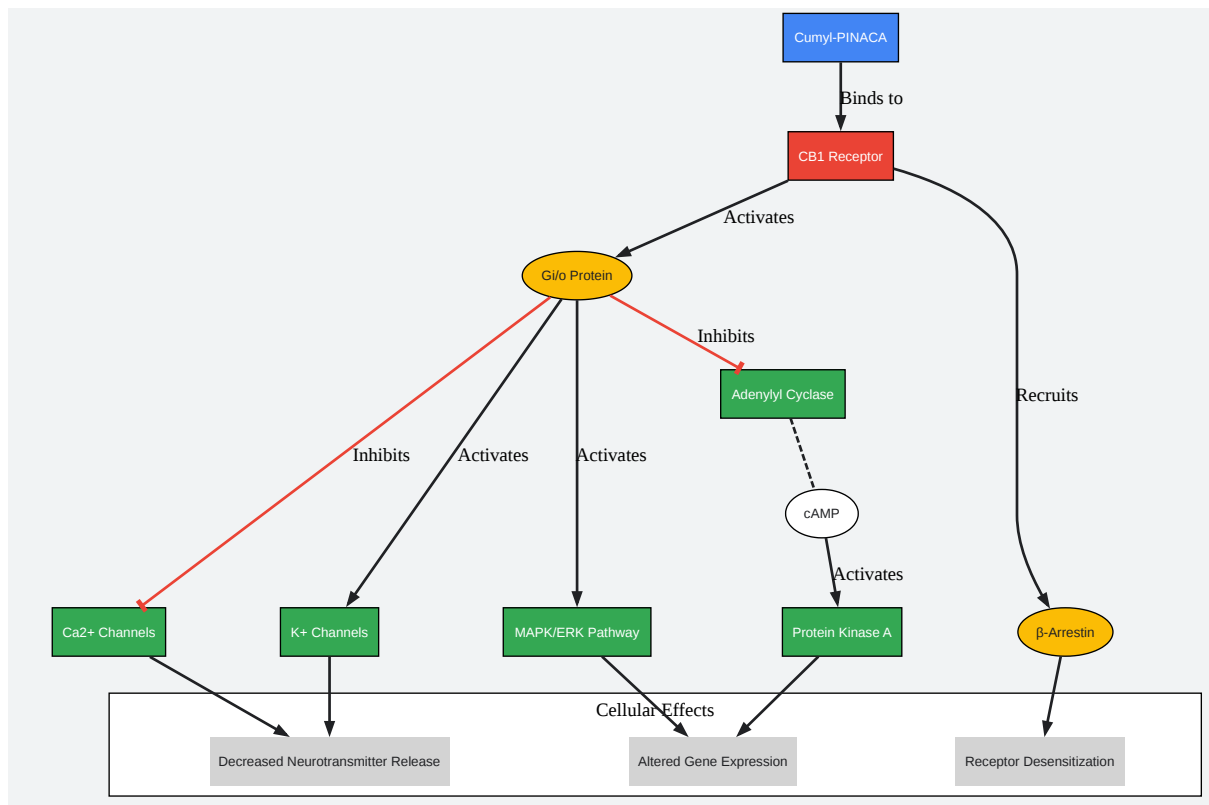
Visualizations

Chemical Structure

Caption: Chemical structure of **Cumyl-PINACA**.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Cumyl-PINACA acts as an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of **Cumyl-PINACA** initiates a cascade of intracellular signaling events.



[Click to download full resolution via product page](#)

Caption: Simplified CB1 receptor signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CUMYL-PINACA - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. arts.units.it [arts.units.it]
- 9. benthamdirect.com [benthamdirect.com]
- To cite this document: BenchChem. [Cumyl-PINACA chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593681#cumyl-pinaca-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com